4-Ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide
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Overview
Description
4-Ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxy and pyrimidinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Amination: The pyrimidine core is then aminated using aniline derivatives to introduce the phenylamino group.
Coupling with Benzamide: The aminated pyrimidine is coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and pyrimidinyl groups may facilitate binding to active sites, modulating the activity of the target proteins and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide
- 4-Ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)acetamide
Uniqueness
Compared to similar compounds, 4-Ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide offers unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C26H25N5O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C26H25N5O2/c1-3-33-23-15-9-19(10-16-23)25(32)29-21-11-13-22(14-12-21)30-26-27-18(2)17-24(31-26)28-20-7-5-4-6-8-20/h4-17H,3H2,1-2H3,(H,29,32)(H2,27,28,30,31) |
InChI Key |
RQVHZHROUGEJTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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